![molecular formula C23H20Cl2N2O4 B2474803 4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 303987-17-9](/img/structure/B2474803.png)
4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzamide derivative with methoxy and dichlorophenyl substituents. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from polymers to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of benzamides, with the planar amide group conjugated with the benzene ring. The dichlorophenyl and methoxy groups would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in further substitution reactions, or the amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .科学的研究の応用
Chemical Interactions and Mechanisms
This compound has been studied in the context of chemical reactions and interactions. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the presence of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism as a reaction route. The study revealed that different mechanisms contribute to the reaction under varying conditions, underscoring the complexity and potential applications of such compounds in chemical processes (Yokoyama, 2015).
Diagnostic and Therapeutic Potential
Research has delved into the diagnostic and therapeutic potential of compounds structurally similar to 4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide. For instance, compounds with properties affecting the central nervous system, like 25C-NBOMe, have been studied for their pharmacological effects and potential risks, highlighting the need for further investigation on their mechanism of action and toxicological properties (Nikolaou et al., 2016). The pharmacodynamics of such compounds in the gastro-intestinal tract and their influence on drug absorption and metabolism have also been a focal point of research, indicating their potential use in enhancing therapeutic efficacy or diagnostic precision (Pinder et al., 2012).
Environmental and Toxicological Studies
Studies have also been conducted to understand the environmental impact and toxicological effects of related compounds. For instance, the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals has been examined, shedding light on the environmental dynamics of such compounds and their ecological footprint (Werner et al., 2012). This research is pivotal in understanding the environmental behavior of complex compounds and their derivatives.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-29-21-10-4-15(12-22(21)30-2)13-26-27-23(28)17-5-7-18(8-6-17)31-14-16-3-9-19(24)20(25)11-16/h3-13H,14H2,1-2H3,(H,27,28)/b26-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYQENDFAGVTFN-ZMFRSBBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
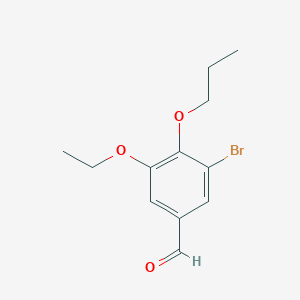
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
![N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2474726.png)

![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)
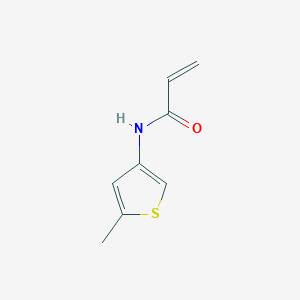
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474733.png)
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
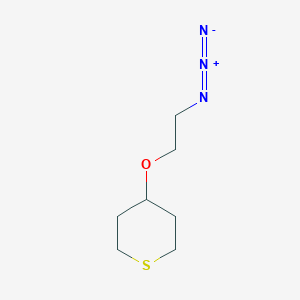
![[4-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)
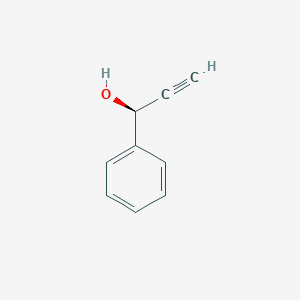
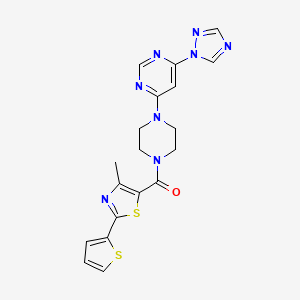
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2474743.png)
